PD 136450
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Overview
Description
Preparation Methods
The synthesis of PD136450 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods for PD136450 would likely involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
PD136450 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PD136450 may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PD136450 has been extensively studied for its scientific research applications, including:
Mechanism of Action
PD136450 exerts its effects by selectively binding to and antagonizing the CCK-B receptor, thereby inhibiting the receptor’s activation by its natural ligand, gastrin . This inhibition leads to a decrease in gastric acid secretion and modulation of pancreatic secretions . The compound’s anxiolytic effects are thought to be mediated through its action on the CCK-B receptor in the central nervous system .
Comparison with Similar Compounds
PD136450 is unique in its high selectivity for the CCK-B receptor compared to other similar compounds. Some similar compounds include:
L-365,260: Another CCK-B receptor antagonist with similar therapeutic potential.
YM022: A selective CCK-B receptor antagonist used in research studies.
PD136450 stands out due to its high affinity for the CCK-B receptor and its well-documented effects on gastric and pancreatic secretions .
Properties
CAS No. |
139067-52-0 |
---|---|
Molecular Formula |
C35H40N4O6 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C35H40N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-12,19,21-22,24-25,29,32,36H,13-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/b12-11+/t21?,22?,24?,25?,29-,32?,35+/m0/s1 |
InChI Key |
REMAMJQTIPBFTH-MYJPUEAFSA-N |
SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)C=CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)/C=C/C(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)C=CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((2- ((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1(3,7))dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino)-4-oxo-2-butenoic acid CAM 1189 CAM-1189 CAM1189 PD 136450 PD-136450 PD136450 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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